molecular formula C21H18F3N3O5S2 B2984230 Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate CAS No. 860783-97-7

Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate

Cat. No.: B2984230
CAS No.: 860783-97-7
M. Wt: 513.51
InChI Key: XRFJJMDJUYNWKA-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 4 with an ethyl carboxylate group and at position 2 with a complex anilino substituent. The anilino group is further modified with a sulfonyl bridge linked to a 4-(acetylamino)phenyl moiety and a para-trifluoromethyl group.

Properties

IUPAC Name

ethyl 2-[N-(4-acetamidophenyl)sulfonyl-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O5S2/c1-3-32-19(29)18-12-33-20(26-18)27(16-8-4-14(5-9-16)21(22,23)24)34(30,31)17-10-6-15(7-11-17)25-13(2)28/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFJJMDJUYNWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N(C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate (commonly referred to as compound 1) is a thiazole derivative with notable biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H18F3N3O5S2
  • Molecular Weight : 513.51 g/mol
  • CAS Number : 860783-97-7

The compound consists of a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The presence of both acetylamino and trifluoromethyl groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the significant anticancer properties of compound 1. The thiazole moiety has been associated with various cytotoxic effects against different cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation :
    • Compound 1 demonstrated potent cytotoxicity against human cancer cell lines including MCF7 (breast cancer) and A-431 (skin cancer).
    • The IC50 values for these cell lines were reported to be less than that of doxorubicin, a standard chemotherapy drug, indicating superior efficacy in certain contexts .
  • Mechanisms of Action :
    • The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells. Molecular dynamics simulations revealed interactions with key proteins involved in apoptosis regulation, such as Bcl-2 .
    • SAR studies indicated that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like compound 1 is closely linked to their structural components:

Structural FeatureImpact on Activity
Thiazole Ring Essential for anticancer activity
Acetylamino Group Enhances solubility and bioavailability
Trifluoromethyl Substitution Increases lipophilicity and potency
Phenyl Ring Substituents Modulate interaction with target proteins

The presence of specific substituents can significantly alter the compound's interaction with biological targets, enhancing its therapeutic potential.

Potential Therapeutic Applications

Given its promising biological activity, compound 1 may have several therapeutic applications:

  • Cancer Treatment : As evidenced by its cytotoxicity against various cancer cell lines, further development could lead to new anticancer therapies.
  • Wound Healing : Preliminary studies suggest potential applications in promoting wound healing through modulation of cellular pathways involved in tissue regeneration .

Comparison with Similar Compounds

Structural Analogues of 1,3-Thiazole Carboxylates

Ethyl 4-(4-Bromophenyl)-2-(4-Chlorophenyl)thiazole-5-carboxylate ()
  • Core Structure : 1,3-thiazole with ethyl carboxylate at position 3.
  • Substituents : Bromophenyl (position 4) and chlorophenyl (position 2).
  • Key Differences : Lacks sulfonamide and trifluoromethyl groups. The halogen substituents (Br, Cl) may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the target compound .
Ethyl 2-[(2-Methylphenyl)amino]-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3, )
  • Core Structure : Similar thiazole-carboxylate scaffold.
  • Substituents: Trifluoromethyl at position 4 and 2-methylanilino at position 2.
  • Key Differences: The trifluoromethyl group is retained, but the sulfonamide linkage and acetylamino group are absent.
Ethyl 2-[4-(Boc-Amino)phenyl]thiazole-4-carboxylate ()
  • Core Structure : Thiazole with ethyl carboxylate at position 4.
  • Substituents: Boc-protected aminophenyl at position 2.
  • Key Differences : The Boc group introduces steric bulk and alters solubility compared to the target’s acetylated sulfonamide. Molecular weight (315.5 g/mol) is lower due to simpler substituents .
Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS 338794-40-4, )
  • Core Structure : Thiazole with sulfonamide linkage.
  • Substituents: Nitrophenylsulfonyl group instead of acetylamino phenylsulfonyl.
  • Key Differences : The nitro group is strongly electron-withdrawing, which may increase reactivity but reduce metabolic stability compared to the acetylated derivative in the target compound .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparison
Compound Substituents (Position 2) Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Sulfonamide-linked 4-acetylamino phenyl + trifluoromethyl Sulfonamide, CF₃, acetyl ~480 (estimated) Enzyme inhibition, drug design
Ethyl 4-(4-Bromophenyl)-2-(4-Chlorophenyl)thiazole-5-carboxylate Halogenated phenyls Br, Cl 411.7 Antimicrobial agents
Ethyl 2-[(2-Methylphenyl)amino]-4-(Trifluoromethyl)thiazole-5-carboxylate 2-Methylanilino + CF₃ CF₃ 330.3 Anti-inflammatory, CNS targets
Ethyl 2-[4-(Boc-Amino)phenyl]thiazole-4-carboxylate Boc-protected aminophenyl Boc, NH₂ (protected) 315.5 Peptide mimetics, intermediates
Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}thiazol-4-yl)acetate Nitrophenylsulfonyl NO₂, sulfonamide 379.4 Reactive intermediates
Key Observations:

Sulfonamide vs.

Trifluoromethyl Contribution : The CF₃ group in the target and compound improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Acetylamino vs. Nitro: The acetyl group in the target offers better stability and lower toxicity than the nitro group in , which may generate reactive metabolites .

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